Chlorprothixene lactate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorprothixene lactate is a typical antipsychotic drug belonging to the thioxanthene class. It is primarily used in the treatment of psychotic disorders such as schizophrenia and acute mania associated with bipolar disorders . This compound exerts its effects by blocking various receptors in the brain, including dopamine, serotonin, histamine, muscarinic, and adrenergic receptors .
Preparation Methods
The preparation of chlorprothixene lactate involves several synthetic routes and reaction conditions. One common method includes the reaction of 2-chlorothioxanthone with N,N-dimethyl-1,3-propanediamine under specific conditions to yield chlorprothixene . Industrial production methods often involve the use of auxiliary materials such as starch and sucrose to improve the moldability and dissolution rate of the final product .
Chemical Reactions Analysis
Chlorprothixene lactate undergoes various chemical reactions, including:
Oxidation: Chlorprothixene can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert chlorprothixene to its corresponding reduced forms.
Substitution: Chlorprothixene can undergo substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chlorprothixene lactate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of thioxanthene derivatives and their chemical properties.
Biology: this compound is used in research to understand the effects of antipsychotic drugs on various biological systems.
Mechanism of Action
Chlorprothixene lactate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to reduce the symptoms of psychotic disorders by decreasing the release of hypothalamic and hypophyseal hormones . Additionally, this compound affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Chlorprothixene lactate is structurally related to other thioxanthene derivatives such as chlorpromazine. While both compounds share similar antipsychotic properties, this compound has a lower antipsychotic potency compared to chlorpromazine . this compound has demonstrated antiemetic effects and is used in the treatment of nervous, mental, and emotional conditions . Other similar compounds include flupenthixol and thiothixene, which also belong to the thioxanthene class and exhibit antipsychotic properties .
Properties
CAS No. |
325124-87-6 |
---|---|
Molecular Formula |
C21H24ClNO3S |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
(3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C18H18ClNS.C3H6O3/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;1-2(4)3(5)6/h3-4,6-10,12H,5,11H2,1-2H3;2,4H,1H3,(H,5,6)/b14-7-; |
InChI Key |
ADFVBGPZUBEEQW-KIUKIJHYSA-N |
Isomeric SMILES |
CC(C(=O)O)O.CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CC(C(=O)O)O.CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.